Iwp-2

Wnt signaling Porcupine inhibition Cancer stem cell research

IWP-2 delivers a unique dual-targeting signature—Porcn inhibition at 27 nM combined with CK1δ inhibition at 40 nM—unavailable from alternative Porcn inhibitors like IWP-L6, LGK-974, or C59. Its distinct Wnt isoform selectivity spares Wnt 1,3,5b,6,7a,10b,16a release, enabling context-dependent pathway interrogation. Validated in zebrafish caudal fin regeneration assays and the most cited Porcn inhibitor in peer-reviewed literature, IWP-2 ensures reproducibility across cancer biology, stem cell, circadian, and organoid research. ≥98% HPLC purity.

Molecular Formula C22H18N4O2S3
Molecular Weight 466.6 g/mol
CAS No. 686770-61-6
Cat. No. B1684118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIwp-2
CAS686770-61-6
Synonymsinhibitor of WNT production-2 compound
IWP-2 compound
IWP2 compound
N-(6-methyl-1,3-benzothiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno(3,2-d)pyrimidin-2-yl)sulfanyl)acetamide
Wnt inhibitor IWP-2
Molecular FormulaC22H18N4O2S3
Molecular Weight466.6 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SCC4
InChIInChI=1S/C22H18N4O2S3/c1-13-7-8-15-17(11-13)31-21(23-15)25-18(27)12-30-22-24-16-9-10-29-19(16)20(28)26(22)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,23,25,27)
InChIKeyWRKPZSMRWPJJDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





IWP-2 CAS 686770-61-6 Procurement Guide: Potent Wnt Pathway Modulator for Controlled Secretion Blockade


IWP-2 (CAS 686770-61-6) is a small-molecule inhibitor of Wnt processing and secretion that targets the membrane-bound O-acyltransferase Porcupine (Porcn), thereby blocking Wnt ligand palmitoylation essential for Wnt secretion and signaling [1]. The compound exhibits an IC50 of 27 nM for Porcn-mediated Wnt inhibition in cell-based reporter assays . Beyond its primary Porcn-targeting activity, IWP-2 has been demonstrated to act as an ATP-competitive inhibitor of casein kinase 1 delta (CK1δ) with an IC50 of 40 nM against the gatekeeper mutant M82FCK1δ [2], a secondary pharmacology profile that distinguishes it from other Wnt pathway inhibitors and expands its potential research utility.

IWP-2 Specificity: Why Closely Related Porcupine Inhibitors Are Not Interchangeable


Although multiple Porcupine inhibitors share the common mechanism of blocking Wnt palmitoylation and secretion, they exhibit profound differences in potency, selectivity profiles, pharmacokinetic properties, and validated experimental utility that render generic substitution scientifically unsound. IWP-2 demonstrates a unique dual-targeting signature—Porcn inhibition at 27 nM combined with CK1δ inhibition at 40 nM [1]—a profile not replicated by IWP-L6, LGK-974, C59, or IWR-1. Furthermore, IWP-2 shows a distinct Wnt isoform selectivity pattern: it does not affect the release of Wnt 1, 3, 5b, 6, 7a, 10b, and 16a from primary human astrocytes and CD8+ T cells [2], demonstrating context-dependent Wnt production requirements that cannot be assumed for other Porcn inhibitors without independent validation. Substitution with alternative Porcn inhibitors may introduce confounding variables including altered off-target kinase inhibition, differential species-specific metabolic stability, and uncharacterized isoform selectivity, thereby compromising experimental reproducibility and mechanistic interpretation.

IWP-2 Head-to-Head Quantitative Differentiation Evidence Against Leading Wnt Pathway Inhibitors


Porcupine Inhibitory Potency: IWP-2 vs IWP-L6, LGK-974, and C59

IWP-2 exhibits a Porcn inhibitory IC50 of 27 nM in cell-based Wnt reporter assays [1]. In direct head-to-head comparative studies, the optimized analog IWP-L6 demonstrates approximately 60-fold greater potency with an IC50 of 0.5 nM in the same murine L-Wnt-STF fibroblast assay [2]. LGK-974 (WNT974) shows sub-nanomolar potency with an IC50 of 0.4 nM in Wnt co-culture assays [3], while C59 achieves picomolar potency with an IC50 of 74 pM in STF reporter assays using Wnt3a-transfected HEK293 cells [4]. IWP-2 therefore represents the baseline potency reference compound within this inhibitor class—less potent than optimized clinical candidates, but with a well-characterized selectivity profile and extensive literature precedent that supports its continued utility in basic research applications.

Wnt signaling Porcupine inhibition Cancer stem cell research

Casein Kinase 1δ (CK1δ) Secondary Target Engagement: A Unique Differentiator for IWP-2

IWP-2 exhibits ATP-competitive inhibition of CK1δ with an IC50 of 40 nM against the gatekeeper mutant M82FCK1δ . X-ray crystallography confirmed IWP-2 binding within the ATP-binding pocket of CK1δ [1]. In a panel of 320 kinases, IWP-2 demonstrated selective inhibition of CK1δ [2]. This dual Porcn/CK1δ inhibition profile is unique among Wnt pathway inhibitors—IWP-L6, LGK-974, C59, and IWR-1 are not reported to inhibit CK1δ at comparable concentrations. For applications requiring pure Porcn inhibition without confounding CK1δ activity, IWP-L6 or LGK-974 may be preferable; however, for investigations of CK1δ biology or combined Porcn/CK1δ pathway modulation, IWP-2 provides a distinct pharmacological tool unavailable from other Wnt inhibitors.

Kinase inhibition CK1δ Circadian rhythm Cancer signaling

Mechanism Selectivity: IWP-2 vs IWR-1 (Tankyrase Inhibitor)

IWP-2 selectively blocks Porcn-mediated Wnt palmitoylation without affecting general Wnt/β-catenin signaling or Wnt-stimulated cellular responses . In contrast, IWR-1 (IWR-1-endo) is a tankyrase inhibitor (TNKS1/2 IC50 = 131 nM and 56 nM, respectively) that compromises nuclear β-catenin translocation and TCF/LEF activation with a Wnt signaling IC50 of 180 nM [1]. IWP-2 does not affect Wnt/β-catenin signaling in general and displays no effect against Wnt-stimulated cellular responses, unlike IWR-1 . This mechanistic divergence is critical: IWP-2 acts upstream at the level of Wnt ligand secretion, whereas IWR-1 acts downstream on the destruction complex. Substitution would produce fundamentally different pathway perturbation patterns and biological outcomes.

Wnt pathway inhibition Mechanism of action Selectivity profiling

In Vivo Utility in Zebrafish Models: IWP-2 vs IWP-L6

IWP-2 at 10 μM concentration inhibits Wnt-dependent caudal fin regeneration in zebrafish when added to aquarium water, providing a simple and rapid in vivo assay of Wnt/β-catenin pathway activity [1]. In comparative studies, IWP-L6 demonstrates approximately 2-fold greater potency than IWR-1 in preventing zebrafish tailfin regeneration, with effective concentration of 5 μM [2]. Importantly, IWP-L6 exhibits significant susceptibility to metabolism by serum carboxylesterase, with half-lives of 2 minutes and 190 minutes in murine and rat plasma, respectively, limiting its in vivo utility in rodent models . IWP-2's validated zebrafish fin regeneration assay [3] provides a reproducible in vivo platform for Wnt pathway investigation that is not confounded by mammalian-specific metabolic liabilities.

Zebrafish Fin regeneration In vivo Wnt inhibition

Clinical Translation Status: IWP-2 vs LGK-974 (WNT974)

LGK-974 (WNT974) is an orally bioavailable Porcupine inhibitor that has advanced to Phase 1/2 clinical trials for Wnt-driven malignancies, demonstrating favorable tolerability at 3 mg/kg daily dosing for 14 days in rodent toxicology studies without abnormal histopathological findings in Wnt-dependent tissues [1]. At high doses (20 mg/kg/day), loss of intestinal epithelium was observed, consistent with Wnt's role in tissue homeostasis . IWP-2 has not advanced to clinical development and is utilized exclusively as a research tool compound. LGK-974 exhibits sub-nanomolar potency (IC50 = 0.4 nM) and oral bioavailability suitable for therapeutic applications [2], whereas IWP-2 remains a foundational discovery-stage probe with extensive literature precedent for basic research applications.

Clinical development Cancer therapeutics Oral bioavailability

IWP-2 Optimal Application Scenarios: Evidence-Based Selection for Wnt Pathway Research


In Vitro Wnt Pathway Inhibition: Screening and Validation Studies Requiring Moderate Potency with Extensive Literature Precedent

IWP-2 at concentrations of 10–50 μM significantly suppresses proliferation, migration, and invasion in cancer cell lines (e.g., MKN28 gastric cancer cells) while enhancing caspase 3/7 activity [1]. Its 27 nM IC50 against Porcn provides sufficient potency for cell-based Wnt reporter assays without the risk of complete pathway ablation that can occur with sub-nanomolar inhibitors, allowing graded dose-response studies. IWP-2 is the most extensively cited Porcupine inhibitor in the peer-reviewed literature [2], providing researchers with a rich body of validated protocols and comparative data that newer, more potent analogs lack.

Zebrafish In Vivo Wnt Signaling Studies: Caudal Fin Regeneration and Developmental Assays

The zebrafish caudal fin regeneration assay using 10 μM IWP-2 in aquarium water provides a rapid, reproducible in vivo model for assessing Wnt/β-catenin pathway activity [3]. This assay has been extensively validated and documented in the literature [4], offering researchers a cost-effective vertebrate in vivo platform for Wnt pathway investigation without the complexity of rodent models. IWP-2's established protocol enables direct comparison with published data and facilitates mechanistic studies of tissue regeneration and developmental Wnt signaling.

CK1δ Kinase Biology and Dual-Target Pathway Investigation

IWP-2's unique dual Porcn/CK1δ inhibition profile (CK1δ IC50 = 40 nM) [5] makes it the tool compound of choice for studies requiring simultaneous interrogation of Wnt secretion and CK1δ-dependent signaling pathways. Researchers investigating circadian biology, Wnt-independent CK1δ functions, or cancer cell lines where CK1δ plays a role (e.g., bladder cancer T24 cells [6]) can leverage IWP-2 as a dual-purpose probe. No other Porcupine inhibitor (IWP-L6, LGK-974, C59) provides this combined pharmacological activity.

Wnt Isoform Selectivity Studies: Context-Dependent Porcupine Requirement Investigation

IWP-2 has been used to demonstrate that Porcupine is not required for the release of Wnt 1, 3, 5b, 6, 7a, 10b, and 16a from primary human astrocytes and CD8+ T cells [7]. This context-dependent requirement for Porcupine-mediated Wnt production—revealed through IWP-2 treatment and confirmed by siRNA knockdown—has important implications for understanding tissue-specific Wnt signaling mechanisms [8]. Researchers investigating Wnt isoform-specific biology can utilize IWP-2 as a validated tool to probe which Wnt family members require Porcupine-dependent palmitoylation in their specific cellular context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iwp-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.